molecular formula C13H9BrF3NO B1393715 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline CAS No. 74338-20-8

4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline

Cat. No. B1393715
CAS RN: 74338-20-8
M. Wt: 332.12 g/mol
InChI Key: AUXSRJRCMPOQSQ-UHFFFAOYSA-N
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Description

“4-(4-Bromophenoxy)aniline” is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 . It is available in the form of a brown color powder .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)aniline” consists of a bromophenoxy group attached to an aniline group .


Physical And Chemical Properties Analysis

“4-(4-Bromophenoxy)aniline” is a brown color powder with a melting point of 104-110 °C . It should be stored at 0-8°C .

Scientific Research Applications

Potential in Nonlinear Optical Materials

4-Bromo-3-(trifluoromethyl)aniline, a compound structurally related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, has been explored for its potential applications in nonlinear optical (NLO) materials. This compound, alongside others, underwent vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques. The studies provided insights into the effects of substituent positions on vibrational spectra and the potential utility in NLO materials (Revathi et al., 2017).

Bromination Processes in Organic Synthesis

The bromination process of aromatic amines, including derivatives similar to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, is a critical step in organic synthesis. For instance, the process of para-bromination of aromatic amines to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been detailed, showcasing the significance of these processes in developing various synthetic pathways (Fox et al., 2003).

Advancements in Structural Elaboration

The structural elaboration of compounds like 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline has been investigated. For example, the cyclization-condensation between anilines and certain reactants leads to the formation of derivatives that can be further elaborated by electrophilic substitution. These developments have implications for the synthesis of more complex organic compounds (Marull & Schlosser, 2003).

Exploration in Catalytic Oxidation

Studies on catalytic oxidation, particularly using Fe3O4 magnetic nanoparticles, have included aniline compounds, which are structurally related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline. These studies help in understanding the removal of such compounds from aqueous solutions and offer insights into the broader applications of catalytic oxidation processes (Zhang et al., 2009).

Role in Film Formation

Research on compounds such as 4-(nonafluorobutyl)aniline and 4-(heptadecafluorooctyl)aniline, which are related to 4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline, has shown their importance in monomolecular film formation. This area of research provides valuable insights into the surface properties and applications of these compounds (Yoshino et al., 1992).

properties

IUPAC Name

4-(4-bromophenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXSRJRCMPOQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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